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Compound of Interest

Compound Name: (R)-(-)-5-Hexen-2-ol

Cat. No.: B103396

Introduction

(R)-(-)-5-Hexen-2-ol (CAS Number: 17397-29-4) is a chiral secondary alcohol with the
molecular formula CeH120 and a molecular weight of 100.16 g/mol .[1] Its structure contains
two key functional groups: a secondary alcohol and a terminal alkene. This guide provides a
comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for this compound, intended for researchers, scientists, and
professionals in drug development. The spectroscopic data is pivotal for structural elucidation
and quality control.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for (R)-(-)-5-Hexen-2-
ol. Note that while IR and MS data are based on experimental spectra of the racemate (5-
Hexen-2-ol), which is identical to the pure enantiomer, the NMR data is predicted, as
experimental assigned spectra are not readily available in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following *H and 3C NMR data are predicted based on computational models and
typical chemical shifts for the functional groups present. Experimental values may vary slightly.

Table 1: Predicted *H NMR Data (Solvent: CDCls, Reference: TMS)
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Chemical Shift (5,

Position Multiplicity Assignment
ppm)

H1 (CHs) 1.19 Doublet -CH(OH)CHs
H2 3.80 Sextet -CH(OH)CHs
H3 1.55 Multiplet -CH(OH)CH2CHz-
H4 2.15 Multiplet -CH2CH2CH=CH:
H5 5.85 Multiplet -CH2CH=CH:2
H6a 5.05 Multiplet -CH=CHz (trans)
H6b 4.98 Multiplet -CH=CHz2 (cis)
OH ~1.6 (variable) Singlet (broad) -OH

Table 2: Predicted 3C NMR Data (Solvent: CDCls, Reference: TMS)
Position Chemical Shift (0, ppm) Assignment
c1 235 -CH(OH)CHs
c2 67.5 -CH(OH)CHs
C3 38.6 -CH(OH)CH2CHa2-
C4 29.8 -CH2CH2CH=CH:2
C5 138.5 -CH2CH=CHz2
C6 114.7 -CH=CH:

Infrared (IR) Spectroscopy

The gas-phase IR spectrum is characterized by absorptions corresponding to its alcohol and

alkene functional groups.[2] In a liquid-phase spectrum (e.g., neat or as a thin film), the O-H

stretching band would appear as a very broad band around 3350 cm~1.

Table 3: Key IR Absorption Bands (Gas Phase)
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Wavenumber (cm~—?) Intensity Vibrational Assignment
~3640 Medium O-H stretch (free hydroxyl)
~3080 Medium =C-H stretch (vinylic)
2850 - 2970 Strong C-H stretch (aliphatic)
~1645 Medium C=C stretch (alkene)
~1460 Medium C-H bend (aliphatic)

C-O stretch (secondary
~1115 Strong

alcohol)

=C-H bend (out-of-plane,
~995 & 915 Strong

vinylic)

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of 5-hexen-2-ol shows fragmentation patterns
characteristic of a small secondary alcohol.[3] The molecular ion peak (M*) at m/z 100 is
expected to be of low intensity or absent.

Table 4. Key Mass Spectrometry Data (Electron lonization)
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Proposed Fragment lon /

m/z (Mass/Charge) Relative Intensity (%) .
Assignment

100 <1 [CeH120]*" (Molecular lon, M)
M - CHs]* (Loss of methyl

o . M- CHaJ* ( y
radical)

82 ~ 20 [M - H20]*" (Dehydration)

67 ~ 40 [CsH7]* (Loss of H20 and CHs)

57 ~ 65 [CaHo]* or [C3HsO]*

[C2Hs0]* (Base Peak, alpha-
45 100 cleavage fragment
[CH3CHOH]*)

41 ~70 [CsHs]* (Allyl cation)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

e Sample Preparation:

[¢]

Accurately weigh 5-10 mg of (R)-(-)-5-Hexen-2-ol for *H NMR (or 20-50 mg for 13C NMR)
into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs).
o Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

o Filter the solution through a pipette containing a small plug of glass wool or cotton directly
into a clean 5 mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely to prevent evaporation, especially given the compound's
volatility.
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o Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth
using a depth gauge.

o Place the sample into the NMR magnet.

o Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the
magnetic field.

o Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either
automatically or manually, to achieve sharp, symmetrical peaks.

o Tuning and Matching: The probe is tuned to the appropriate frequency for the nucleus
being observed (*H or 13C) to maximize signal reception.

o Set the appropriate acquisition parameters (e.g., number of scans, spectral width,
relaxation delay) and acquire the spectrum.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Protocol

e System Preparation:
o Ensure the FT-IR spectrometer is powered on and the analysis software is running.

o Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a lint-
free wipe moistened with a volatile solvent like isopropanol or ethanol and allow it to dry
completely.

e Background Scan:

o Run a background spectrum with the clean, empty ATR crystal. This measures the
ambient atmosphere (e.g., H20, COz2) and instrument response, which will be subtracted
from the sample spectrum.

e Sample Analysis:
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o Using a clean pipette, place 1-2 drops of (R)-(-)-5-Hexen-2-ol directly onto the center of
the ATR crystal, ensuring the crystal surface is fully covered.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4
cm~1 to achieve a good signal-to-noise ratio.

e Cleaning:

o After analysis, thoroughly clean the sample from the ATR crystal using a lint-free wipe and

an appropriate solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

e Sample Preparation:

o Prepare a dilute solution of (R)-(-)-5-Hexen-2-ol (e.g., 100 ppm) in a high-purity volatile
solvent such as dichloromethane or ethyl acetate.

o Transfer the solution to a 2 mL autosampler vial and cap it.
o GC-MS System Parameters (Typical):

o Injection: Inject 1 pL of the sample solution into the GC inlet, typically set to 250°C with a
split ratio (e.g., 50:1) to prevent column overloading.

o Gas Chromatograph (GC):
= Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

= Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm) is
suitable.

= Oven Temperature Program: An initial temperature of 40-50°C held for 1-2 minutes,
followed by a ramp of 10-15°C/min up to 250°C.

o Mass Spectrometer (MS):
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lonization Mode: Electron lonization (EI) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Mass Scan Range: m/z 35-350.

o Data Analysis:

o The total ion chromatogram (TIC) is analyzed to determine the retention time of the
compound.

o The mass spectrum corresponding to the chromatographic peak is extracted and
compared to library spectra (e.g., NIST) for confirmation and interpretation of the
fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the complete
spectroscopic characterization of a liquid sample such as (R)-(-)-5-Hexen-2-ol.
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Figure 1: General experimental workflow for the spectroscopic analysis of (R)-(-)-5-Hexen-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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